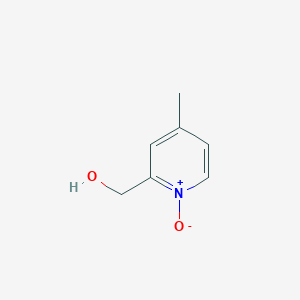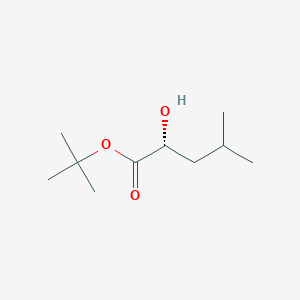![molecular formula C31H45N3O21 B1168050 (2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid CAS No. 1316822-90-8](/img/structure/B1168050.png)
(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is structurally complex and likely involves multiple functional groups that are common in organic chemistry, such as acetamido, hydroxy, nitrophenoxy, and carboxylic acid groups. These functionalities suggest that the compound may be synthesized and analyzed using advanced organic synthesis techniques and analytical methods.
Synthesis Analysis
Studies on similar compounds have explored various synthetic routes involving catalytic hydrogenation, reductive cyclization, and acyl group migration to yield cyclic hydroxamic acids, lactams, and amides (Hartenstein & Sicker, 1993; Thalluri et al., 2014). These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The structural analysis of complex organic molecules typically involves spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the geometrical isomers of certain compounds have been characterized using two-dimensional NMR spectroscopy to determine their molecular conformations (Hayashi & Kouji, 1990).
Chemical Reactions and Properties
The compound's chemical reactions and properties can be inferred from its functional groups. For instance, hydroxamic acids and ureas synthesized from carboxylic acids using specific reagents show good yields without racemization, indicating the potential for selective reactions in the synthesis of complex molecules (Thalluri et al., 2014).
Physical Properties Analysis
The physical properties of complex organic compounds, such as solubility, melting points, and boiling points, are crucial for their practical application and can be determined through experimental methods. These properties are influenced by the compound's molecular structure and the presence of specific functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, can be analyzed through various chemical reactions and spectroscopic methods. For example, the electrochemical oxidation of alcohols and aldehydes to carboxylic acids using specific catalysts demonstrates the potential for selective oxidation reactions in complex organic molecules (Rafiee et al., 2018).
Wissenschaftliche Forschungsanwendungen
Solubility Studies
Research on the solubility of sugar derivatives in ethanol-water solutions provides insights into the physical properties and potential applications of complex sugar-based molecules. For example, the study by Gong et al. (2012) on the solubility of xylose, mannose, maltose monohydrate, and trehalose dihydrate in ethanol-water mixtures demonstrates the influence of solvent composition and temperature on solubility, which is crucial for pharmaceutical and chemical engineering applications (Gong, Wang, Zhang, & Qu, 2012).
Synthesis of Sugar Imine Molecules
The synthesis of sugar imine molecules, as described by Mohammed, Kadhum, Mohammed, and Al Rekabi (2020), involves click chemistry and microwave irradiation, showcasing the versatility of sugar-based compounds in chemical synthesis. This research highlights the potential for creating novel molecules with specific functionalities for targeted applications (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).
Antimetastatic Activity
Studies on compounds like L-iduronic acid-type 1-N-iminosugars for their antimetastatic activity provide a glimpse into the therapeutic potential of complex sugar-derived molecules. Nishimura et al. (1997) synthesized derivatives from Streptomyces culture and found that these compounds inhibited the invasion of cancer cells through reconstituted basement membranes, indicating potential applications in cancer therapy (Nishimura et al., 1997).
Eigenschaften
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23-,24-,25+,26+,27+,28-,29-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSJFGKSKBLDR-SYEPIUQRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[Cyclohexane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt](/img/structure/B1167978.png)